molecular formula C20H22O3 B3023876 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-05-0

4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B3023876
CAS RN: 898779-05-0
M. Wt: 310.4 g/mol
InChI Key: CSQVBTMPNMQNLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, the generation of a stable phenol carbocation from bisphenol A is achieved by adding bisphenol A to concentrated sulfuric acid at ambient temperature, which could be a starting point for synthesizing phenolic derivatives . Additionally, the synthesis of chloroalkoxyphenols from 4-hydroxybenzaldehyde suggests a pathway for introducing chloroalkoxy groups into phenolic compounds . The complex synthesis of substituted phenoxy-benzo[d][1,3,2]dioxaphosphole derivatives involves multiple steps, including condensation and hydrolysis reactions, which could provide insights into the synthesis of complex phenyl derivatives .

Molecular Structure Analysis

While the molecular structure of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is not analyzed in the papers, the studies do provide information on the structure of related compounds. The stable phenol carbocation mentioned in the first paper and the substituted phenoxy-benzo[d][1,3,2]dioxaphosphole derivatives in the third paper offer examples of phenolic and benzaldehyde derivatives with specific functional groups that could influence the molecular structure and reactivity of similar compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone. The generation of a stable carbocation indicates the potential for electrophilic substitution reactions in phenolic compounds . The synthesis of chloroalkoxyphenols involves nucleophilic substitution reactions, which could be applicable to the synthesis of ether derivatives of phenolic compounds . The complex synthetic route for tetrazol-thiophene carboxamides with substituted phenoxy-benzo[d][1,3,2]dioxaphosphole groups involves a series of reactions including condensation, which could be relevant to the synthesis of carboxamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone are not directly discussed in the papers. However, the synthesis and characterization of related compounds, such as the chloroalkoxyphenols and substituted phenoxy-benzo[d][1,3,2]dioxaphosphole derivatives, involve the determination of yields, melting points, and spectroscopic analysis (IR, NMR, Mass) which are essential for understanding the physical and chemical properties of organic compounds .

Safety and Hazards

The safety data sheet (SDS) for 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone can be found online . The SDS contains information about the potential hazards of the chemical, as well as first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

properties

IUPAC Name

ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)12-7-16-6-5-14(2)15(3)13-16/h5-6,8-11,13H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVBTMPNMQNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644834
Record name Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate

CAS RN

898779-05-0
Record name Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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